molecular formula C14H21N3O2S B6444478 N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640959-73-3

N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444478
CAS No.: 2640959-73-3
M. Wt: 295.40 g/mol
InChI Key: XDIUAHLKIDWFAE-UHFFFAOYSA-N
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Description

N-{1-[(Pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a pyridin-3-ylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s design integrates a sulfonamide group, known for enhancing solubility and target binding, with a pyridine ring that may facilitate aromatic interactions in biological systems.

Properties

IUPAC Name

N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-5-6-14)16-13-4-2-8-17(11-13)10-12-3-1-7-15-9-12/h1,3,7,9,13-14,16H,2,4-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIUAHLKIDWFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, and finally, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include derivatives from two categories:

  • Carbamoyl-substituted pyridine derivatives (, )
  • Heterocyclic sulfonamide/amide derivatives (, )
Table 1: Key Structural and Physical Comparisons
Compound Name Core Structure Functional Groups Melting Point (°C) Reference
Target Compound Piperidine Cyclopropanesulfonamide, pyridin-3-ylmethyl Not reported
(4j) from L-Glutamic acid dimethyl ester N-tert-Butylcarbamoyl, 4-(dimethylamino)pyridine 89–90
Patent Compound (: N-...pyrazine) Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide, triazolo-pyrazine Not reported

Key Observations :

Pyridine vs. Triazolo-Pyrazine Systems : The target compound’s pyridine ring is less complex than the fused pyrrolo-triazolo-pyrazine system in . The latter’s extended aromaticity may enhance binding to ATP pockets in kinases, whereas the pyridine in the target compound could prioritize moderate hydrophilicity .

Sulfonamide vs. Carbamoyl Groups: The cyclopropanesulfonamide group in the target compound differs from the tert-butylcarbamoyl groups in .

Melting Points : The analogs in show melting points ranging from 89°C to 145°C, influenced by substituents like benzyl or histidine groups. The absence of polar groups in the target compound’s piperidine core may result in a lower melting point, though experimental data is needed.

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